Enantiomeric Purity vs. Racemate and Ketoconazole
The target compound is the single (1S,2R) enantiomer, whereas the more commonly referenced form is the racemic (1R,2S)-rel mixture (CAS 107659-66-5, rel descriptor) [1]. Ketoconazole, a clinically used imidazole, contains two chiral centers but is marketed as a mixture of cis isomers, not a single enantiomer [2]. Procurement of the pure (1S,2R) enantiomer eliminates the variable activity and pharmacokinetics introduced by the stereoisomer pair, a critical advantage for chiral structure–activity relationship campaigns.
| Evidence Dimension | Enantiomeric purity |
|---|---|
| Target Compound Data | Single (1S,2R) enantiomer, >98% ee typical procurement specification |
| Comparator Or Baseline | (1R,2S)-rel racemate (CAS 107659-66-5 rel) and ketoconazole (cis-isomer mixture, typically 80:20 ratio of enantiomers) |
| Quantified Difference | Absolute configuration defined vs. racemic or mixed-isomer comparators; pharmacological difference magnitude depends on target enzyme stereosensitivity (CYP51 chiral recognition has been documented for azole inhibitors). |
| Conditions | Purchased as neat solid; stereochemical purity verified by chiral HPLC or polarimetry per vendor certificate of analysis. |
Why This Matters
For scientists developing chiral antifungal agents, a single enantiomer eliminates confounding biological activity from the opposite isomer and ensures reproducible assay data, factors that racemic or mixed-isomer alternatives cannot guarantee.
- [1] CAS Registry 107659-66-5 rel and single-isomer entries, with stereochemical descriptors (1S,2R) and (1R,2S)-rel. Chemical Abstracts Service. View Source
- [2] Rotstein DM, Kertesz DJ, Walker KA, Swinney DC. Stereoisomers of ketoconazole: preparation and biological activity. J Med Chem. 1992;35(15):2818-2825. Reports that ketoconazole enantiomers show differences in CYP51 inhibition and antifungal potency, supporting the importance of single-enantiomer procurement. View Source
